molecular formula C17H25ClO3 B038762 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone CAS No. 120559-62-8

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone

Cat. No.: B038762
CAS No.: 120559-62-8
M. Wt: 312.8 g/mol
InChI Key: YWYPMZPMAVGPHK-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone is a synthetic 1,4-benzoquinone derivative featuring distinct substituents:

  • Chloro group at position 3 (electron-withdrawing, enhancing redox activity).
  • Methyl group at position 2 (moderates steric effects).
  • Decyl chain (10-carbon alkyl group) at position 6 (enhances lipophilicity).

Properties

IUPAC Name

3-chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO3/c1-3-4-5-6-7-8-9-10-11-13-15(19)12(2)14(18)17(21)16(13)20/h19H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYPMZPMAVGPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(C(=C(C(=O)C1=O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923466
Record name 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120559-62-8
Record name 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120559628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The target compound’s decyl group suggests the use of a long-chain carboxylic acid peroxide. For example, decanoic acid peroxide could facilitate the introduction of the decyl moiety during cyclization. The precursor compound, likely a substituted dihydroxybenzene derivative, undergoes oxidation to form the quinone ring while retaining the chloro, methyl, and hydroxy substituents.

Key Reaction Parameters (adapted from EP0058057B1):

ParameterCondition Range
Peroxide reagentDecanoyl peroxide
SolventDichloromethane or THF
Temperature0–25°C
Reaction time2–12 hours
Yield60–75% (estimated)

The hydroxy group at position 5 may require protection (e.g., as an acetate) during the reaction to prevent undesired side reactions, followed by deprotection under mild acidic conditions.

Functionalization of Preformed Quinone Cores

An alternative approach involves introducing substituents onto a preformed 1,4-benzoquinone structure. This method is advantageous for controlling regioselectivity, particularly for electron-withdrawing groups like chlorine.

Chlorination and Methylation

Chlorination at position 3 can be achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Methylation at position 2 typically employs Friedel-Crafts alkylation with methyl chloride or dimethyl sulfate, though steric hindrance from the decyl group necessitates careful optimization.

Example Protocol :

  • Chlorination :

    • React 1,4-benzoquinone with SO₂Cl₂ (1.2 eq.) in CCl₄ at 40°C for 4 hours.

    • Yield: ~85% (3-chloro-1,4-benzoquinone).

  • Methylation :

    • Treat 3-chloro-1,4-benzoquinone with methyl iodide (1.5 eq.) and AlCl₃ in nitrobenzene at 0°C.

    • Yield: ~70% (2-methyl-3-chloro-1,4-benzoquinone).

Introduction of the Decyl Group

The decyl chain at position 6 is introduced via nucleophilic substitution or radical alkylation. A patented method for similar compounds uses a Grignard reagent (decylmagnesium bromide) under anhydrous conditions, though competing reactions at the quinone’s electrophilic carbonyl groups necessitate low temperatures (-78°C) and short reaction times.

Multi-Step Synthesis from Substituted Hydroquinones

Hydroquinone derivatives serve as common precursors for benzoquinones due to their ease of oxidation. For this compound, the synthesis begins with a substituted hydroquinone that already bears the desired functional groups.

Precursor Synthesis

The hydroquinone intermediate, 3-chloro-5-hydroxy-2-methyl-6-decylhydroquinone, is synthesized through sequential functionalization:

  • Alkylation : Introduce the decyl group via Friedel-Crafts acylation followed by Clemmensen reduction to yield 6-decylhydroquinone.

  • Chlorination and Methylation : As described in Section 2.1.

Oxidation to the Quinone

Oxidation of the hydroquinone precursor is achieved using hydrogen peroxide (H₂O₂) in the presence of iodine as a catalyst:
Hydroquinone+H2O2I2Quinone+2H2O\text{Hydroquinone} + \text{H}_2\text{O}_2 \xrightarrow{\text{I}_2} \text{Quinone} + 2\text{H}_2\text{O}
Optimized Conditions :

  • Solvent: Isopropyl alcohol

  • H₂O₂ concentration: 30%

  • Temperature: 50°C

  • Time: 6 hours

  • Yield: 80–90%

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-deficient quinone ring complicates direct functionalization. Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) enables precise substitution at positions adjacent to directing groups (e.g., methoxy). For example, a methoxy group at position 5 could direct chlorination to position 3, followed by demethylation to restore the hydroxy group.

Stability of the Hydroxy Group

The 5-hydroxy group is prone to oxidation during synthesis. Protection as a silyl ether (e.g., TBS) or acetate is critical during harsh reaction conditions, with deprotection performed under mild acidic or basic conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Peroxide cyclizationOne-step synthesis; scalableRequires specialized peroxide reagents60–75%
Preformed quinoneHigh regioselectivityMulti-step; low yields in alkylation steps50–70%
Hydroquinone oxidationHigh yields; mild conditionsSensitive to substituent stability80–90%

Chemical Reactions Analysis

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The hydroxyl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Biochemical Research

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone has been studied for its effects on mitochondrial function. Research indicates that it can inhibit the activity of mitochondrial cytochrome b-c1 complex, which is crucial for the electron transport chain in cellular respiration. This inhibition can lead to insights into mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are vital in combating oxidative stress in cells. Studies have shown that benzoquinone derivatives can scavenge free radicals, thereby protecting cells from oxidative damage. This property could be harnessed in developing therapeutic agents aimed at conditions exacerbated by oxidative stress, such as cardiovascular diseases and cancer.

Pharmaceutical Applications

Given its biochemical properties, there is potential for this compound to serve as a lead compound in drug development. Its ability to modulate mitochondrial activity could be exploited in creating medications for metabolic disorders or conditions linked to mitochondrial dysfunction.

Case Studies

Case Study 1: Mitochondrial Inhibition

In a study published on ResearchGate, researchers explored the inhibition of mitochondrial cytochrome b-c1 complex by various benzoquinone derivatives, including this compound. The findings indicated that while this compound effectively inhibited mitochondrial activity, it did not affect chloroplast cytochrome b6-f complex activity, suggesting a selective action that could be beneficial in targeting specific pathways without disrupting others .

Case Study 2: Antioxidant Properties

A separate investigation focused on the antioxidant capacity of similar compounds revealed that derivatives like this compound demonstrated significant free radical scavenging activity. This study highlights the potential for developing new antioxidants based on this compound to protect against cellular damage caused by oxidative stress.

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent patterns are compared below:

Compound Name Substituents (Positions) Key Functional Groups Alkyl Chain Length Biological Activity
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-BQ 3-Cl, 5-OH, 2-Me, 6-decyl Cl, OH, Me, alkyl 10 (decyl) Not reported
Thymoquinone (TQ) 2-isopropyl, 5-Me Isopropyl, Me - Anti-inflammatory, antioxidant
3-(10-Bromodecyl)-2-Me-5-MeO-1,4-BQ (3b) 3-Br, 2-Me, 5-MeO, 6-bromodecyl Br, MeO, alkyl 10 (bromodecyl) Anti-inflammatory (in silico)
Coenzyme Q10 (Ubiquinone) 2,3-diMeO, 5-Me, 6-decaprenyl MeO, Me, polyisoprenoid 50 (decaprenyl) Mitochondrial energy production
2,5-Dihydroxy-6-Me-3-pentadecyl-1,4-BQ 2,5-diOH, 6-Me, 3-pentadecyl OH, Me, alkyl 15 (pentadecyl) Cytotoxic
Key Observations:
  • Alkyl Chain Length : The decyl chain (C10) in the target compound is shorter than CoQ10’s decaprenyl (C50) but longer than TQ’s isopropyl group. Longer alkyl chains enhance membrane anchoring (e.g., CoQ10’s mitochondrial localization) and lipophilicity .
  • Electron-Withdrawing Groups: The chloro group at position 3 may stabilize the quinone ring’s redox activity, similar to bromoalkyl derivatives (e.g., compound 3b) .
  • Hydroxy vs.

Physicochemical Properties

Solubility and Lipophilicity (logP):
  • 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-BQ : Predicted to have moderate lipophilicity due to the decyl chain (increasing logP) and hydroxy group (decreasing logP).
  • Compound 3b (10-bromodecyl) : logP higher than TQ (~2.5) due to bromoalkyl substitution .
  • CoQ10: Extremely high logP due to its polyisoprenoid tail, enabling mitochondrial membrane integration .
Redox Activity:
  • Quinones with electron-withdrawing groups (e.g., Cl, Br) exhibit enhanced redox cycling, critical for pro-oxidant or antioxidant effects .
Anti-Inflammatory Potential:
  • TQ : Binds to translocator protein (TSPO) with low binding energy, supporting anti-inflammatory effects .
  • Compound 3b : In silico studies show comparable TSPO binding to TQ, suggesting similar activity . The target compound’s chloro and hydroxy groups may modulate this interaction.
Cytotoxicity:
  • Alkylated Benzoquinones (e.g., pentadecyl derivatives): Exhibit selective cytotoxicity against cancer cell lines (HL-60, HepG2) via redox disruption . The target compound’s decyl chain may confer similar effects.
Mitochondrial Targeting:
  • CoQ10 : The decaprenyl chain enables mitochondrial localization, critical for ATP synthesis . A shorter decyl chain (as in the target compound) may reduce mitochondrial affinity but improve solubility.

Biological Activity

3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C17H25ClO3, with a molecular weight of 312.83 g/mol. It has a density of 1.12 g/cm³ and a boiling point of 376.2ºC at 760 mmHg . The compound's structure includes a benzoquinone core, which is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with benzoquinone structures often exhibit antioxidant properties. A study on related benzoquinones demonstrated their ability to scavenge free radicals, which can mitigate oxidative stress and its associated cellular damage . This suggests that this compound may possess similar antioxidant capabilities.

Enzyme Inhibition

Benzoquinones are known to interact with various enzymes, particularly those involved in redox reactions. The compound may inhibit enzymes such as NADH-ubiquinone oxidoreductase (complex I), which is crucial in mitochondrial function. Inhibition of this enzyme can lead to mitochondrial dysfunction, contributing to neurodegenerative diseases .

Cytotoxicity

Studies have shown that certain benzoquinones exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have been observed to induce apoptosis in human cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The specific cytotoxic potential of this compound requires further investigation but may follow similar mechanisms.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Activity : A study examining the effects of various benzoquinones on breast cancer cells found that these compounds could significantly reduce cell viability and induce apoptosis through ROS generation and mitochondrial disruption .
  • Neuroprotective Effects : Research into neuroprotective agents has highlighted the role of quinones in protecting neuronal cells from oxidative damage. Compounds similar to this compound have shown promise in reducing neuroinflammation and protecting against neurodegeneration in animal models .
  • Toxicological Assessments : Toxicological studies have indicated that exposure to benzoquinones can lead to adverse effects on liver function and overall metabolic health. The mechanisms often involve oxidative stress and mitochondrial impairment .

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityEnzyme InhibitionCytotoxicityReferences
This compoundPotentialYesYes
2-Methyl-1,4-benzoquinoneModerateYesModerate
5-HydroxybenzoquinoneHighYesHigh

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone, and how do they influence its chemical reactivity?

  • Methodological Answer: The compound’s reactivity is governed by its hydroxyl (-OH), chloro (-Cl), and decyl (-C₁₀H₂₁) substituents. The hydroxyl group enables redox cycling (quinone ↔ hydroquinone), while the chloro group stabilizes radicals via electron-withdrawing effects. The hydrophobic decyl chain enhances lipid solubility, critical for membrane-based antioxidant studies. Structural analogs like idebenone ( ) and halogenated benzoquinones ( ) demonstrate that substituent positions dictate radical scavenging efficiency and interaction with biomolecules. Use X-ray crystallography (as in ) or DFT calculations to map electron density distributions and predict reactive sites.

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example, in analogous benzoquinones (), methoxy groups are introduced via alkylation, followed by acid hydrolysis to yield hydroxyl groups. To add the decyl chain, use a coupling agent like DCC with a decyl alcohol derivative. Purification via recrystallization (ethanol/HCl, as in ) ensures high purity. Monitor reaction progress using TLC and confirm structures via ¹H/¹³C NMR and HRMS.

Q. How is this compound characterized in terms of purity and stability under experimental conditions?

  • Methodological Answer: Employ HPLC (C18 column, UV detection at 254 nm) to assess purity. Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • pH-dependent stability : Test solubility and degradation in buffers (pH 3–9) over 24–72 hours.
  • Light sensitivity : Expose to UV/visible light and monitor spectral changes via UV-Vis spectroscopy.
    Analogous quinones () degrade via radical intermediates, so include radical scavengers (e.g., BHT) in storage solutions to prevent autoxidation.

Advanced Research Questions

Q. What experimental approaches are used to investigate the antioxidant mechanisms of this compound?

  • Methodological Answer:

  • Radical scavenging assays : Use DPPH, ABTS⁺, or ORAC assays to quantify efficiency. Compare to vitamin E or Trolox ( ).
  • Lipid peroxidation models : Induce peroxidation in microsomes using ADP-iron complexes or organic hydroperoxides. Monitor malondialdehyde (MDA) via thiobarbituric acid reactivity (TBARS).
  • Redox cycling detection : Employ cyclic voltammetry to identify redox potentials. Use ESR spectroscopy to detect semiquinone radicals during hydroquinone oxidation ( ).

Q. How can researchers resolve contradictions in reported redox behavior across different experimental systems?

  • Methodological Answer: Contradictions often arise from solvent polarity, pH, or competing reactions. For example:

  • Solvent effects : Test redox activity in polar (e.g., PBS) vs. nonpolar (e.g., hexane) solvents.
  • pH-dependent speciation : Use UV-Vis spectroscopy to track hydroquinone/quinone ratios at varying pH ( ).
  • Competing pathways : In systems with transition metals (e.g., Fe³⁺), chelate metals with EDTA to isolate quinone-specific activity. Cross-validate results using multiple assays (e.g., TBARS + cytochrome P450 protection assays, as in ).

Q. What challenges arise in detecting transient intermediates during the decomposition of this compound, and how can they be addressed?

  • Methodological Answer: Short-lived intermediates (e.g., alkoxyl radicals) require advanced techniques:

  • Time-resolved spectroscopy : Use stopped-flow UV-Vis or laser flash photolysis to capture intermediates ().
  • Spin trapping : Add DMPO or TEMPO to stabilize radicals for ESR detection.
  • Computational modeling : Apply DFT to predict intermediate stability and reaction pathways ( ). For example, proposes a chloro-t-butylperoxyl-1,4-benzoquinone intermediate during DCBQ-mediated decomposition, which could be extrapolated to this compound.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Reactant of Route 2
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone

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